molecular formula C15H23N3O2 B2468352 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea CAS No. 1797956-19-4

1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea

Cat. No. B2468352
CAS RN: 1797956-19-4
M. Wt: 277.368
InChI Key: VITPZAYVLIIOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in regulating vascular tone, platelet aggregation, and smooth muscle relaxation. BAY 41-2272 has shown promising results in various scientific research studies, and its potential applications in medicine are being explored.

Scientific Research Applications

Biochemical Applications

  • Inhibition of Soluble Epoxide Hydrolase (sEH)

    Compounds structurally related to 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea have been synthesized and tested for their potential as sEH inhibitors. These inhibitors play a significant role in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. For instance, 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors showed substantial improvements in pharmacokinetic parameters and demonstrated effectiveness in reducing inflammatory pain in vivo, indicating their therapeutic potential (Rose et al., 2010).

  • Acetylcholinesterase Inhibition

    Another related area of study focuses on the synthesis of compounds for antiacetylcholinesterase activity, targeting the treatment of conditions like Alzheimer's disease. Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to investigate their effectiveness in inhibiting acetylcholinesterase, optimizing the spacer length for higher inhibitory activities (Vidaluc et al., 1995).

Materials Science Applications

  • Polymer Degradation: Urea, as a catalyst, has been employed in the glycolysis of poly(ethylene terephthalate) (PET) wastes, showcasing a green and highly active approach for recycling PET to obtain valuable monomers. This method highlights the potential of using urea-based catalysts for environmental sustainability and waste management (Wang et al., 2012).

Environmental Studies

  • Corrosion Inhibition

    Research on 1,3,5-triazinyl urea derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is critical in protecting industrial infrastructure and reducing maintenance costs (Mistry et al., 2011).

  • Electro-Fenton Degradation of Antimicrobials

    Studies have also explored the degradation of antimicrobial compounds like triclosan and triclocarban using electro-Fenton systems. This research highlights the potential for using advanced oxidation processes to remove hazardous substances from wastewater, contributing to environmental protection (Sirés et al., 2007).

properties

IUPAC Name

1-[2-(4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-12-4-2-3-5-14(12)17-15(20)16-8-11-18-9-6-13(19)7-10-18/h2-5,13,19H,6-11H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITPZAYVLIIOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea

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